molecular formula C15H19NO3S B2598107 [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone CAS No. 2411279-82-6

[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone

Cat. No. B2598107
CAS RN: 2411279-82-6
M. Wt: 293.38
InChI Key: WJXLKEDBYBLAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone, also known as MTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTM is a thiazepane-based compound that has an epoxide functional group, making it a valuable intermediate in the synthesis of other compounds. In

Mechanism of Action

The mechanism of action of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes such as proteases and kinases. [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. The mechanism of action of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone in these processes is still being studied.
Biochemical and Physiological Effects:
[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been shown to have both biochemical and physiological effects. Biochemically, [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of various enzymes such as proteases and kinases. Physiologically, [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been shown to induce apoptosis and cell cycle arrest in cancer cells. [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone is its versatility in various fields such as medicinal chemistry, materials science, and organic synthesis. [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone can be used as a building block for the synthesis of various compounds, making it a valuable intermediate. However, one of the limitations of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone is its toxicity. [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been shown to have cytotoxic effects on various cell lines, which limits its use in certain applications.

Future Directions

There are several future directions for the research on [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone. One direction is to study the mechanism of action of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone in more detail to better understand its potential applications in various fields. Another direction is to develop more efficient and selective synthesis methods for [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone and its derivatives. Additionally, the potential of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone as a therapeutic agent for various diseases such as cancer and viral infections should be further explored.
Conclusion:
In conclusion, [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone is a thiazepane-based compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone involves the reaction of 2-(2-methoxyphenyl)thiazepane-4-one with epichlorohydrin in the presence of a base. [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. The mechanism of action of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes such as proteases and kinases. [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been shown to have both biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone have been identified.

Synthesis Methods

The synthesis of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone involves the reaction of 2-(2-methoxyphenyl)thiazepane-4-one with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been shown to exhibit anticancer, antiviral, and antifungal activities. In materials science, [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic synthesis, [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been used as an intermediate for the synthesis of various compounds such as amino acids, peptides, and heterocycles.

properties

IUPAC Name

[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-18-13-6-3-2-5-11(13)12-10-20-8-4-7-16(12)15(17)14-9-19-14/h2-3,5-6,12,14H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXLKEDBYBLAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CSCCCN2C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-4-(oxirane-2-carbonyl)-1,4-thiazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.